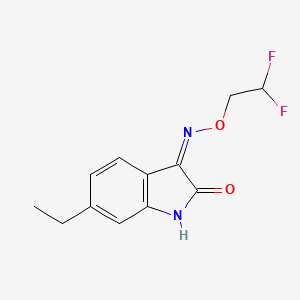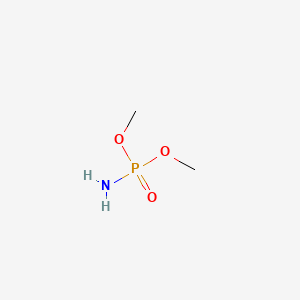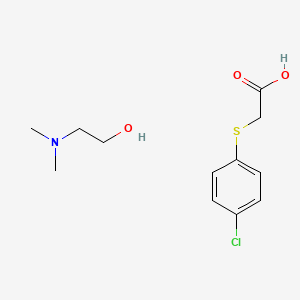
2-(4-chlorophenyl)sulfanylacetic acid;2-(dimethylamino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)sulfanylacetic acid;2-(dimethylamino)ethanol is a compound that combines two distinct chemical entities: 2-(4-chlorophenyl)sulfanylacetic acid and 2-(dimethylamino)ethanol. This compound is used primarily in research and experimental applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)sulfanylacetic acid;2-(dimethylamino)ethanol typically involves a multi-step process. One common method includes the reaction of 4-chlorothiophenol with chloroacetic acid under basic conditions to form 2-(4-chlorophenyl)sulfanylacetic acid. This intermediate is then reacted with 2-(dimethylamino)ethanol under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its primary use in research rather than large-scale industrial applications. the synthesis methods used in laboratories can be scaled up with appropriate adjustments to reaction conditions and purification processes .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chlorophenyl)sulfanylacetic acid;2-(dimethylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorophenyl group can be reduced under specific conditions.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced chlorophenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)sulfanylacetic acid;2-(dimethylamino)ethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)sulfanylacetic acid;2-(dimethylamino)ethanol involves its interaction with specific molecular targets. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The dimethylamino group can interact with various receptors or enzymes, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-chlorophenyl)thioacetic acid: Similar structure but lacks the dimethylamino group.
2-(dimethylamino)ethanol: Similar structure but lacks the chlorophenylsulfanyl group.
4-chlorothiophenol: Contains the chlorophenylsulfanyl group but lacks the acetic acid and dimethylaminoethanol components.
Uniqueness
2-(4-chlorophenyl)sulfanylacetic acid;2-(dimethylamino)ethanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This combination allows for diverse applications in research and potential therapeutic uses .
Propiedades
Número CAS |
105892-09-9 |
|---|---|
Fórmula molecular |
C12H18ClNO3S |
Peso molecular |
291.79 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)sulfanylacetic acid;2-(dimethylamino)ethanol |
InChI |
InChI=1S/C8H7ClO2S.C4H11NO/c9-6-1-3-7(4-2-6)12-5-8(10)11;1-5(2)3-4-6/h1-4H,5H2,(H,10,11);6H,3-4H2,1-2H3 |
Clave InChI |
WBCTXKQLKAYFAQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCO.C1=CC(=CC=C1SCC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


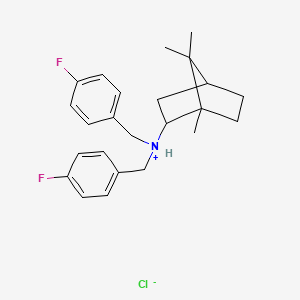

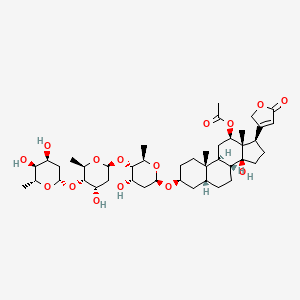
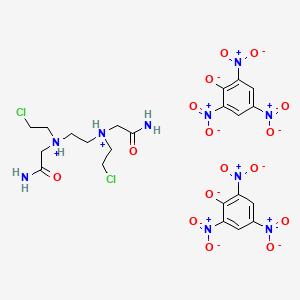
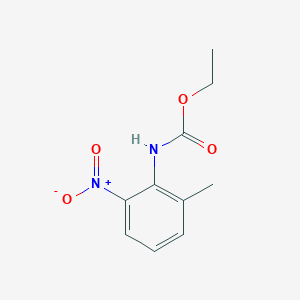
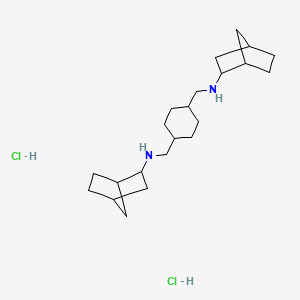
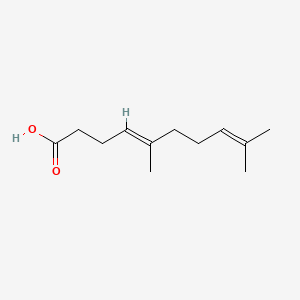
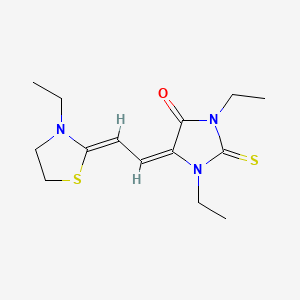
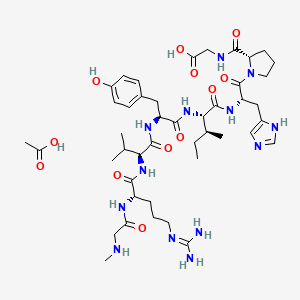


![Ethanamine, 2-[2-[[4-[3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]ethoxy]-N,N-dimethyl-](/img/structure/B13746733.png)
